molecular formula C15H19NO2 B1681936 Tasimelteon CAS No. 609799-22-6

Tasimelteon

Cat. No. B1681936
M. Wt: 245.32 g/mol
InChI Key: PTOIAAWZLUQTIO-GXFFZTMASA-N
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Description

Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder (Non-24) and night time sleep disturbances in patients with Smith-Magenis Syndrome (SMS). It is available only with a doctor’s prescription .


Synthesis Analysis

The synthetic method forming tasimelteon is described in detail, with its full analytical, spectroscopic, and enantiopurity characterization .


Molecular Structure Analysis

Tasimelteon has the molecular formula C15H19NO2 and a molar mass of 245.322 g·mol−1 . It contains two chiral centers .


Chemical Reactions Analysis

Tasimelteon is extensively metabolized in the liver, primarily through CYP1A2 and CYP3A4-mediated pathways .


Physical And Chemical Properties Analysis

Tasimelteon has a molecular weight of 245.32 and a molecular formula of C15H19NO2 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Circadian Rhythm Regulation

Tasimelteon, a dual melatonin receptor agonist, has shown efficacy in treating Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind individuals. This disorder results from a lack of light cues needed to regulate the body's natural sleep-wake cycle. In clinical studies, tasimelteon demonstrated significant benefits in entraining and maintaining the circadian pacemaker, leading to improvements in sleep/wake parameters and overall functioning. The drug's ability to act on melatonin receptors MT1 and MT2 aids in adjusting circadian rhythms, thus addressing the core issue of Non-24 (Keating, 2016).

Safety And Hazards

Tasimelteon is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Future Directions

Tasimelteon is currently the only drug available for the treatment of N24HSWD and was granted orphan drug status by the FDA in 2010 . It has also been approved for the treatment of nighttime sleep disturbances in Smith-Magenis Syndrome in patients .

Relevant papers on Tasimelteon include a review in Non-24-Hour Sleep-Wake Disorder in Totally Blind Individuals , a report on its first global approval , and a study on its safety and efficacy in improving sleep in Smith-Magenis syndrome .

properties

IUPAC Name

N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIAAWZLUQTIO-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209826
Record name Tasimelteon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

442.553°C
Record name Tasimelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09071
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Mechanism of Action

Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2.
Record name Tasimelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09071
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Product Name

Tasimelteon

CAS RN

609799-22-6
Record name Tasimelteon
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tasimelteon [USAN:INN]
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Record name Tasimelteon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tasimelteon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]
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Record name TASIMELTEON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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